Cas no 59164-10-2 (chlorobenzene-3,5-d2)

Chlorobenzene-3,5-d2 is a deuterated derivative of chlorobenzene, where two hydrogen atoms at the 3 and 5 positions are replaced with deuterium (D). This isotopic labeling enhances the compound's utility in NMR spectroscopy and mechanistic studies, providing distinct spectral signatures for precise structural analysis. Its high isotopic purity (>98%) ensures minimal interference in spectroscopic applications. The compound is chemically stable and compatible with standard organic synthesis conditions, making it valuable for kinetic and tracer studies in pharmaceutical and materials research. Chlorobenzene-3,5-d2 is supplied in rigorously controlled conditions to maintain consistency and reliability for research applications.
chlorobenzene-3,5-d2 structure
chlorobenzene-3,5-d2 structure
Product Name:chlorobenzene-3,5-d2
CAS No:59164-10-2
MF:C6H5Cl
MW:114.569224119186
CID:949750
PubChem ID:59863096
Update Time:2025-05-20

chlorobenzene-3,5-d2 Chemical and Physical Properties

Names and Identifiers

    • chlorobenzene-3,5-d2
    • CHLOROBENZENE--D2
    • 1,3-Benzenedisulfonyldichloride, 4-chloro-
    • 1-Chlor-3
    • 1-chloro-3,5-dideuterio-benzene
    • 3,5-(2)H2-chlorobenzene
    • 4-Chlor-benzol-1,3-disulfonylchlorid
    • 4-Chlor-benzol-disulfonsaeure-(1.3)-dichlorid
    • 4-chloro-1,3-benzenedisulfonyl dichloride
    • 4-chlorobenzene-1,3-disulfonyl dichloride
    • 4-chloro-benzene-1,3-disulfonyl dichloride
    • AC1L2QAY
    • AC1Q6YLI
    • AG-E-93704
    • AR-1G1770
    • Chlorobenzene-2,4-bis-sulphonyl chloride
    • CTK1A5512
    • EINECS 220-759-3
    • DB-307726
    • 59164-10-2
    • D99131
    • 1-chloro-3,5-dideuteriobenzene
    • SCHEMBL13994741
    • 1-chloro(3,5-?H?)benzene
    • Inchi: 1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i2D,3D
    • InChI Key: MVPPADPHJFYWMZ-PBNXXWCMSA-N
    • SMILES: ClC1C=C([2H])C=C([2H])C=1

Computed Properties

  • Exact Mass: 114.021
  • Monoisotopic Mass: 114.021
  • Isotope Atom Count: 2
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 46.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Density: 1.13
  • Boiling Point: 131.719 °C at 760 mmHg
  • Flash Point: 23.889 °C

chlorobenzene-3,5-d2 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C364539-10mg
Chlorobenzene-3,5-d2
59164-10-2
10mg
$ 64.00 2023-09-08
TRC
C364539-50mg
Chlorobenzene-3,5-d2
59164-10-2
50mg
$ 87.00 2023-04-18
TRC
C364539-100mg
Chlorobenzene-3,5-d2
59164-10-2
100mg
$ 144.00 2023-04-18
A2B Chem LLC
AG68368-500mg
CHLOROBENZENE-3,5-D2
59164-10-2
500mg
$474.00 2024-04-19
A2B Chem LLC
AG68368-1g
CHLOROBENZENE-3,5-D2
59164-10-2
1g
$686.00 2024-04-19

Additional information on chlorobenzene-3,5-d2

Chlorobenzene-3,5-d2: A Comprehensive Overview

Chlorobenzene-3,5-d2, also known by its CAS registry number 59164-10-2, is a deuterated derivative of chlorobenzene. This compound has gained significant attention in recent years due to its unique properties and applications in various fields such as analytical chemistry, pharmacology, and environmental science. The presence of two deuterium atoms at the 3 and 5 positions of the benzene ring introduces distinct isotopic characteristics that make it invaluable for use as a stable isotope label in research and industrial settings.

The molecular structure of chlorobenzene-3,5-d2 consists of a benzene ring with a chlorine atom at the para position and two deuterium atoms at the meta positions. This configuration not only enhances its stability but also provides a unique spectroscopic signature that is easily distinguishable from non-deuterated chlorobenzene. Recent studies have highlighted the importance of isotopic labeling in improving the accuracy of analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In terms of physical properties, chlorobenzene-3,5-d2 exhibits a melting point of approximately -5°C and a boiling point around 80°C under standard conditions. Its density is slightly higher than that of regular chlorobenzene due to the substitution of hydrogen with deuterium, which increases the molecular weight without significantly altering the chemical structure. These physical attributes make it suitable for use in various chemical reactions where isotopic purity is critical.

The application of chlorobenzene-3,5-d2 as a stable isotope label has been extensively explored in recent research. For instance, it has been employed in metabolomics studies to track the fate of chlorinated compounds within biological systems. By using this deuterated derivative, researchers can accurately monitor the transformation and elimination pathways of chlorobenzene in organisms, providing valuable insights into toxicological mechanisms.

Beyond its role in biological studies, chlorobenzene-3,5-d2 has also found applications in environmental chemistry. It serves as a tracer compound to assess the degradation rates of chlorinated aromatic compounds in soil and water systems. Recent advancements in analytical techniques have further enhanced its utility by enabling precise quantification even at trace levels.

In conclusion, chlorobenzene-3,5-d2, with its CAS number 59164-10-2, represents a versatile tool in modern chemical research. Its unique isotopic properties make it indispensable for applications ranging from metabolomics to environmental monitoring. As ongoing research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.

Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd